molecular formula C10H14O B13567755 (2-Ethyl-3-methylphenyl)methanol

(2-Ethyl-3-methylphenyl)methanol

Cat. No.: B13567755
M. Wt: 150.22 g/mol
InChI Key: INHQOSIIECSGLD-UHFFFAOYSA-N
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Description

(2-Ethyl-3-methylphenyl)methanol is an organic compound with the molecular formula C10H14O It is a type of aromatic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring that is substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, (2-Ethyl-3-methylbenzaldehyde) can be reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: (2-Ethyl-3-methylbenzaldehyde) or (2-Ethyl-3-methylacetophenone).

    Reduction: (2-Ethyl-3-methylbenzene).

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Ethyl-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-3-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)methanol
  • (3-Methylphenyl)methanol
  • (4-Methylphenyl)methanol
  • (2-Ethylphenyl)methanol

Uniqueness

(2-Ethyl-3-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement can influence the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity. Compared to similar compounds, this compound may exhibit distinct biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2-ethyl-3-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

INHQOSIIECSGLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1CO)C

Origin of Product

United States

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